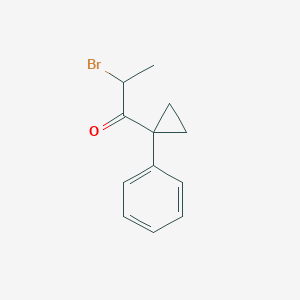
2-Bromo-1-(1-phenylcyclopropyl)propan-1-one
概要
説明
2-Bromo-1-(1-phenylcyclopropyl)propan-1-one is an organic compound with the molecular formula C12H13BrO and a molecular weight of 253.14 g/mol . It is characterized by the presence of a bromine atom attached to a propanone group, which is further connected to a phenylcyclopropyl moiety. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
科学的研究の応用
2-Bromo-1-(1-phenylcyclopropyl)propan-1-one is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Employed in the development of new materials and chemical processes.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(1-phenylcyclopropyl)propan-1-one typically involves the bromination of 1-(1-phenylcyclopropyl)propan-1-one. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve high yields and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2-Bromo-1-(1-phenylcyclopropyl)propan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to a carboxylic acid or other higher oxidation states using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the nucleophile added in excess.
Reduction: Conducted in anhydrous conditions using solvents like tetrahydrofuran (THF) or ethanol.
Oxidation: Performed in aqueous or mixed solvent systems, often under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Yields substituted derivatives depending on the nucleophile used.
Reduction: Produces 1-(1-phenylcyclopropyl)propan-1-ol.
Oxidation: Results in 2-bromo-1-(1-phenylcyclopropyl)propanoic acid or other oxidized products.
作用機序
The mechanism of action of 2-Bromo-1-(1-phenylcyclopropyl)propan-1-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom serves as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The carbonyl group can participate in various redox reactions, altering the compound’s oxidation state and reactivity. Molecular targets and pathways involved in its biological activity are still under investigation, with ongoing research aimed at elucidating its interactions at the molecular level .
類似化合物との比較
Similar Compounds
2-Bromo-1-(3-chlorophenyl)propan-1-one: Similar structure but with a chlorine atom on the phenyl ring.
2-Bromo-1-(4-methoxyphenyl)propan-1-one: Contains a methoxy group on the phenyl ring.
Uniqueness
2-Bromo-1-(1-phenylcyclopropyl)propan-1-one is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties.
特性
IUPAC Name |
2-bromo-1-(1-phenylcyclopropyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO/c1-9(13)11(14)12(7-8-12)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHIKZZIKLEPHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1(CC1)C2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



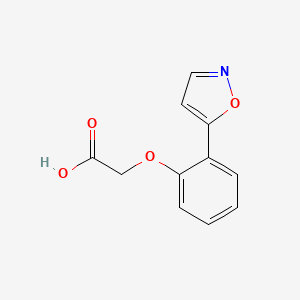
![N-[3-(pyrrolidin-1-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B1382274.png)
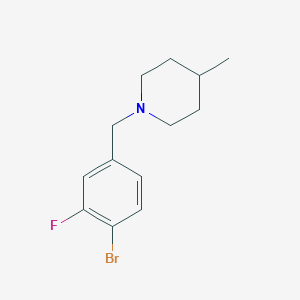
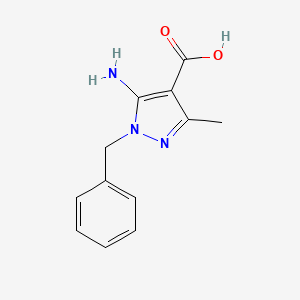
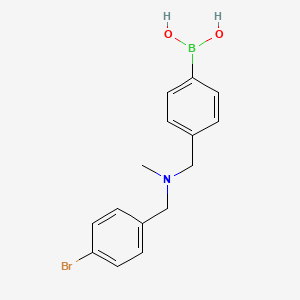
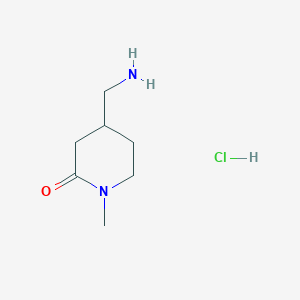
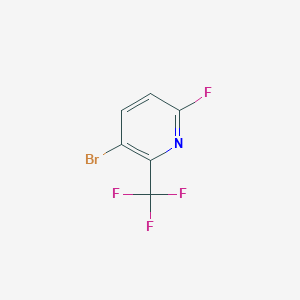
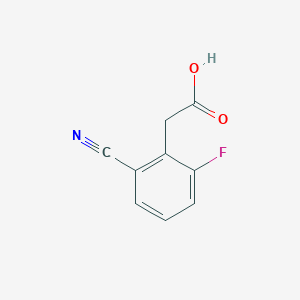
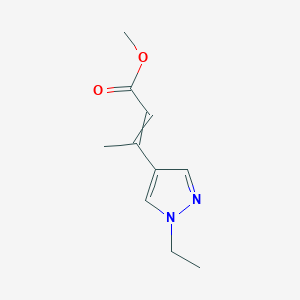
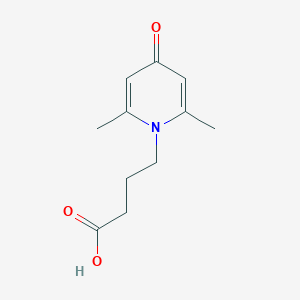

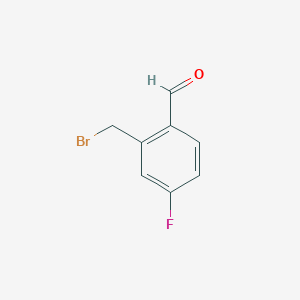
![tert-Butyl 6-azaspiro[3.4]octan-2-ylcarbamate hydrochloride](/img/structure/B1382291.png)
